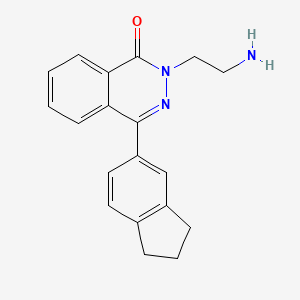
2-(2-aminoethyl)-4-(2,3-dihydro-1H-inden-5-yl)-1(2H)-phthalazinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-aminoethyl)-4-(2,3-dihydro-1H-inden-5-yl)-1(2H)-phthalazinone (2-AE-4-DHI-1P) is a novel synthetic compound with potential applications in the field of medicinal chemistry. It has attracted considerable attention due to its unique structure, which is composed of a 2-aminoethyl group, a 2,3-dihydro-1H-inden-5-yl group, and a 1(2H)-phthalazinone group. This combination of groups provides 2-AE-4-DHI-1P with a wide range of biological activities, including anti-inflammatory, anti-cancer, anti-microbial, and anti-oxidant properties. In addition, 2-AE-4-DHI-1P has been found to possess significant cytotoxicity, which makes it a promising candidate for further research and development in the field of medicinal chemistry.
Aplicaciones Científicas De Investigación
Antihypertensive Activities
- Phthalazinone derivatives, including those similar to 2-(2-aminoethyl)-4-(2,3-dihydro-1H-inden-5-yl)-1(2H)-phthalazinone, have been investigated for their antihypertensive activities. Some derivatives showed appreciable activity both in vitro and in vivo (Ş. Demirayak, A. Karaburun, & R. Beis, 2004).
Vasodilator Activities
- Studies on phthalazinone derivatives also revealed vasodilator activities, suggesting their potential use in cardiovascular treatments (Ş. Demirayak, A. Karaburun, I. Kayağil, K. Erol, & B. Sirmagul, 2004).
Anticancer Potential
- Novel 4-benzyl-1(2H)-phthalazinone derivatives have been synthesized with expected anticancer activity. These derivatives were obtained through various chemical synthesis methods (S. E. Rayes, I. Ali, hamdy Abd Elazeem, & Sara Eltorky, 2019).
Antimicrobial Activity
- Certain 1(2H)-phthalazinone derivatives, related to the compound of interest, showed significant antimicrobial activity. This includes activity against both Gram-positive and Gram-negative bacteria as well as fungi (T. Önkol, D. Doğruer, L. Uzun, Selcen Adak, S. Özkan, & M. Fethi Şahin, 2008).
Applications in Polymer Science
- Phthalazinone derivatives have been used in the synthesis of aromatic polyamides and other polymers, showing potential in the development of materials with unique properties like thermal stability and solubility (Lin Cheng, X. Jian, & S. Mao, 2002).
Platelet Aggregation Inhibition
- Studies on 2-phenyl-1(2H)-phthalazinone derivatives revealed their potential to inhibit platelet aggregation, which could have implications in cardiovascular health and treatment of related disorders (A. Sugimoto, K. Sakamoto, Y. Fujino, Y. Takashima, & M. Ishikawa, 1985).
Propiedades
IUPAC Name |
2-(2-aminoethyl)-4-(2,3-dihydro-1H-inden-5-yl)phthalazin-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O/c20-10-11-22-19(23)17-7-2-1-6-16(17)18(21-22)15-9-8-13-4-3-5-14(13)12-15/h1-2,6-9,12H,3-5,10-11,20H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBNKATJSWOQJIA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)C3=NN(C(=O)C4=CC=CC=C43)CCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-aminoethyl)-4-(2,3-dihydro-1H-inden-5-yl)-1(2H)-phthalazinone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

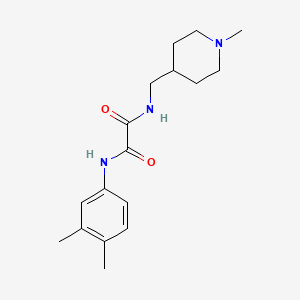
![N-[4-methyl-3-(prop-2-ynylamino)phenyl]acetamide](/img/structure/B2375328.png)
![[1-(2-Methylbenzyl)piperidin-4-yl]methylamine](/img/structure/B2375329.png)
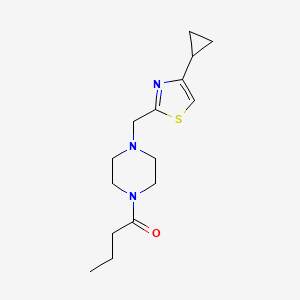
![4-[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-5,6,7,8-tetrahydroquinazoline](/img/structure/B2375332.png)
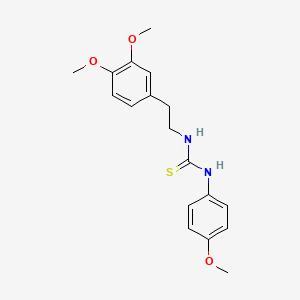
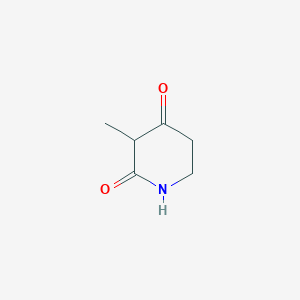
![7-chloro-3-nitro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B2375340.png)
![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(7-oxaspiro[3.5]nonan-1-yl)urea](/img/structure/B2375341.png)
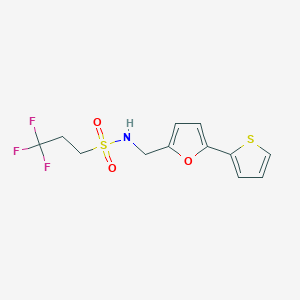
![Ethyl 6-acetyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2375343.png)
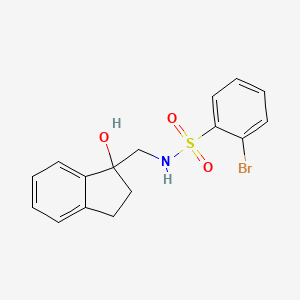
![1-[(2-Chlorophenyl)methyl]-4-(3-ethylphenyl)pyrazine-2,3-dione](/img/structure/B2375347.png)
